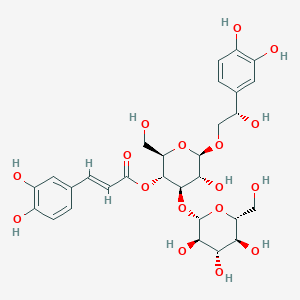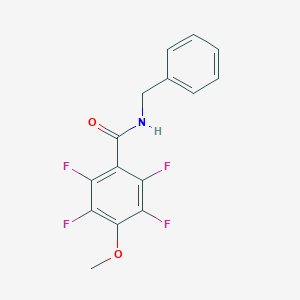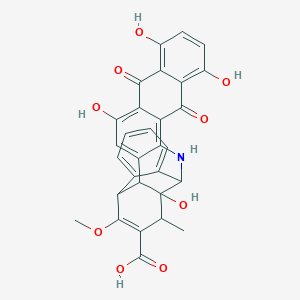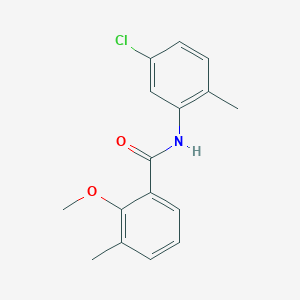
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide, also known as CTK7A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a range of biological activities.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide is not fully understood. However, it has been suggested that N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide exerts its biological effects by modulating the activity of certain receptors and enzymes in the body. For example, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been found to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been found to have antioxidant properties, which may help protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility. In addition, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been shown to have low toxicity in animal studies, which makes it a relatively safe compound to work with. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its biological effects.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide. One area of interest is the development of new synthetic methods to improve the yield and purity of N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide. Another area of interest is the investigation of N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide's mechanism of action, which could lead to the development of more targeted therapies. In addition, further studies are needed to determine the safety and efficacy of N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide in humans, which could pave the way for its use as a therapeutic agent.
合成法
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-methylphenol with 2-methoxy-3-methylbenzoyl chloride in the presence of a base to form the intermediate benzamide. This intermediate is then further reacted with a reducing agent to obtain the final product, N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide. The synthesis of N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been optimized to achieve high yields and purity.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has also been shown to have potential applications in the treatment of neuropathic pain, cancer, and other diseases.
特性
製品名 |
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-7-8-12(17)9-14(10)18-16(19)13-6-4-5-11(2)15(13)20-3/h4-9H,1-3H3,(H,18,19) |
InChIキー |
NHVOUTBVIOKHTK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)C)OC |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236473.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236474.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-methylbutanamide](/img/structure/B236496.png)
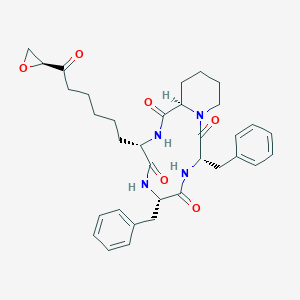
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)

